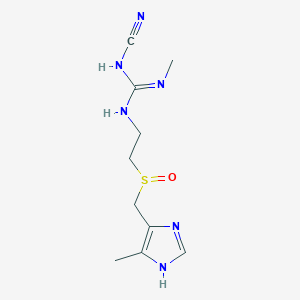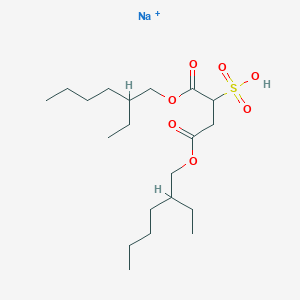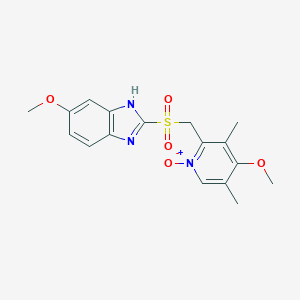
奥美拉唑砜 N-氧化物
描述
Omeprazole Sulfone N-Oxide is an impurity and metabolite of Omeprazole . It is used as a reference standard in pharmaceutical testing . The molecular formula of Omeprazole Sulfone N-Oxide is C17 H19 N3 O5 S and it has a molecular weight of 377.41 .
Molecular Structure Analysis
The molecular structure of Omeprazole Sulfone N-Oxide is represented by the formula C17 H19 N3 O5 S . The InChI representation isInChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) . Physical And Chemical Properties Analysis
Omeprazole Sulfone N-Oxide is an off-white solid . It has a melting point of 200-202°C, a predicted boiling point of 694.4±65.0 °C, and a density of 1.40±0.1 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in DMSO and Methanol when heated .科学研究应用
人血清中的对映选择性定量
Martens-Lobenhoffer 等人(2007 年)的一项研究介绍了一种对映选择性定量奥美拉唑及其主要代谢物(包括奥美拉唑砜)在人血清中的方法。这种方法涉及手性高效液相色谱(HPLC)和大气压光电离串联质谱,对于评估奥美拉唑代谢及其在药物表型中的影响(特别是对于酶 CYP3A4 和 CYP2C19)具有重要意义 (Martens-Lobenhoffer 等人,2007 年).
抗氧化剂和抗凋亡作用
Biswas 等人(2003 年)研究了奥美拉唑在预防胃溃疡中的作用,强调了其抗氧化特性。研究发现,奥美拉唑及其类似物(如兰索拉唑砜)作为有效的抗氧化剂和抗凋亡分子,显着阻断应激诱导的羟基自由基产生和氧化损伤 (Biswas 等人,2003 年).
新颖的合成和药物杂质
Saini 等人(2019 年)综述了奥美拉唑及其药物杂质(包括奥美拉唑砜 N-氧化物)的新颖合成方法。该综述深入了解了质子泵抑制剂的开发和各种药物杂质的分析,突出了奥美拉唑及其衍生物合成的复杂性和重要性 (Saini 等人,2019 年).
代谢诱导研究
Daujat 等人(1992 年)研究了奥美拉唑对人肝脏中 P450 1A1 和 1A2 的诱导,包括其代谢物(如奥美拉唑砜)。该研究提供了奥美拉唑与人肝 Ah 受体相互作用的重要见解,有助于我们理解分子水平上的药物代谢 (Daujat 等人,1992 年).
电化学行为分析
Jorge 等人(2010 年)研究了奥美拉唑在玻璃碳电极上的电化学氧化还原行为,提供了有关其氧化还原机制的宝贵信息。这项研究对奥美拉唑及其代谢物(包括砜衍生物)的分析方法的开发具有重要意义 (Jorge 等人,2010 年).
生物技术制备
Zhang 等人(2021 年)进行了一项关于生物氧化奥美拉唑硫化物以制备 (S)-奥美拉唑的研究。他们在氯仿-水两相体系中使用红球菌,并使用响应面法优化反应。这项研究对于有效制备手性亚砜至关重要,并突出了奥美拉唑衍生物的生物技术应用 (Zhang 等人,2021 年).
作用机制
Target of Action
Omeprazole Sulfone N-Oxide is a metabolite of Omeprazole . Omeprazole is a proton pump inhibitor (PPI) that primarily targets the H+/K+ ATPase enzyme system , also known as the proton pump , found at the secretory surface of gastric parietal cells . This system is the final pathway for the secretion of gastric acid .
Mode of Action
Omeprazole Sulfone N-Oxide, like Omeprazole, is likely to interact with its target, the proton pump, by suppressing the secretion of gastric acid . This is achieved by specific inhibition of the H+/K+ ATPase system . The inhibition is dose-dependent and affects both basal and stimulated acid secretion .
Biochemical Pathways
The biochemical pathways affected by Omeprazole Sulfone N-Oxide involve the metabolism of Omeprazole. Omeprazole is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4 . The CYP2C19 enzyme converts Omeprazole to hydroxy-omeprazole, while CYP3A4 converts Omeprazole to Omeprazole sulfone . Omeprazole sulfone is then further metabolized to Omeprazole Sulfone N-Oxide .
Pharmacokinetics
The pharmacokinetics of omeprazole, its parent drug, have been well-studied . Omeprazole is absorbed from the stomach and is usually 90% bound to plasma proteins . It is metabolized in the liver primarily by CYP2C19 and CYP3A4 . The metabolites are excreted in urine
Result of Action
The result of the action of Omeprazole Sulfone N-Oxide is likely to be similar to that of Omeprazole. By inhibiting the proton pump, it reduces gastric acid secretion . This can help to treat conditions associated with excess gastric acid, such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .
Action Environment
The action of Omeprazole Sulfone N-Oxide may be influenced by various environmental factors. For instance, the activity of the CYP2C19 and CYP3A4 enzymes, which metabolize Omeprazole, can be affected by various factors including genetic polymorphisms, drug interactions, and liver disease . Furthermore, the absorption and metabolism of Omeprazole have been found to vary during different phases of the menstrual cycle , suggesting that hormonal levels may also influence the action of Omeprazole Sulfone N-Oxide.
安全和危害
未来方向
生化分析
Biochemical Properties
Omeprazole Sulfone N-Oxide plays a significant role in biochemical reactions, particularly in the metabolism of Omeprazole. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2C19 and CYP3A4, which are responsible for its biotransformation. The interaction with these enzymes leads to the formation of Omeprazole Sulfone N-Oxide from Omeprazole . Additionally, Omeprazole Sulfone N-Oxide may interact with other biomolecules, influencing oxidative stress pathways and exhibiting antioxidant properties .
Cellular Effects
Omeprazole Sulfone N-Oxide affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of antioxidant enzymes, reducing oxidative stress and preventing cellular damage . Furthermore, Omeprazole Sulfone N-Oxide has been observed to inhibit apoptosis in gastric cells, thereby protecting against cell death induced by oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Omeprazole Sulfone N-Oxide involves its interaction with specific biomolecules. It binds to and inhibits the activity of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to the formation of its metabolite . This inhibition results in reduced oxidative stress and protection against DNA damage. Additionally, Omeprazole Sulfone N-Oxide may influence gene expression by modulating transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Omeprazole Sulfone N-Oxide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Omeprazole Sulfone N-Oxide is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to Omeprazole Sulfone N-Oxide has been associated with sustained antioxidant effects and protection against oxidative damage in various cell types .
Dosage Effects in Animal Models
The effects of Omeprazole Sulfone N-Oxide vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and cellular damage. At higher doses, it may induce genotoxicity and mutagenicity in certain cell types . These dose-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Omeprazole Sulfone N-Oxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. It is formed from Omeprazole through the action of CYP2C19 and CYP3A4 . The metabolic pathways of Omeprazole Sulfone N-Oxide also involve further biotransformation into other metabolites, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of Omeprazole Sulfone N-Oxide within cells and tissues are influenced by various factors. It is transported across cell membranes by specific transporters and may bind to certain proteins, affecting its localization and accumulation . The distribution of Omeprazole Sulfone N-Oxide within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
Omeprazole Sulfone N-Oxide exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Omeprazole Sulfone N-Oxide is essential for elucidating its precise mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGMHRIYIGAEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166530 | |
| Record name | Omeprazole sulfone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158812-85-2 | |
| Record name | Omeprazole sulfone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158812852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omeprazole sulfone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158812-85-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE SULFONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ7SI3024 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Omeprazole Sulfone N-Oxide quantified in Esomeprazole Sodium samples?
A1: The research paper describes a validated RP-HPLC method for determining Omeprazole Sulfone N-Oxide content in Esomeprazole Sodium samples []. This method utilizes a Venusil XBP C18(L) column and a gradient mobile phase consisting of acetonitrile and phosphate buffer (pH 7.6) for separation. The detection wavelength is set at 302 nm. This method demonstrated good linearity for Omeprazole Sulfone N-Oxide within a specific concentration range, allowing for accurate quantification of this related substance in Esomeprazole Sodium samples [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)
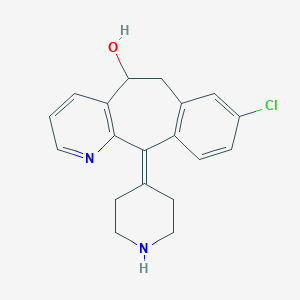
![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)
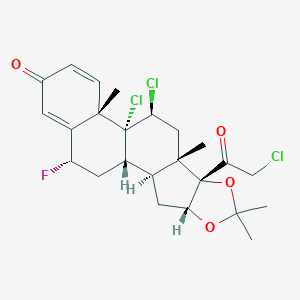
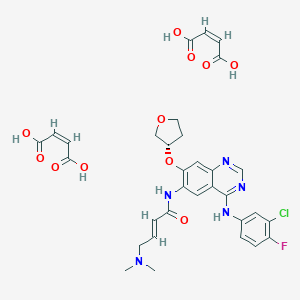
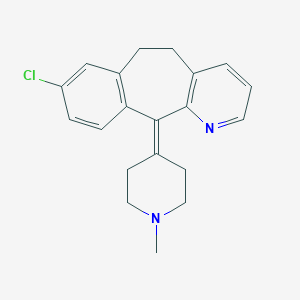
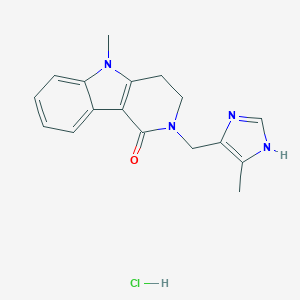
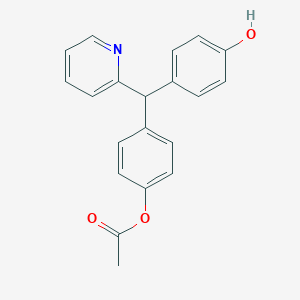


![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
